molecular formula C21H20N6O3 B2502908 N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 847386-80-5

N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2502908
CAS No.: 847386-80-5
M. Wt: 404.43
InChI Key: FCHJAFIWPQBETD-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[4,5-d]pyrimidine class, characterized by a fused heterocyclic core with a 1,2,3-triazole ring and a pyrimidine moiety. Key structural features include:

  • A 3,5-dimethylphenyl group attached to the acetamide nitrogen, contributing steric bulk and lipophilicity.
  • A 4-methoxyphenyl substituent at position 3 of the triazolo-pyrimidine core, introducing electron-donating properties that may enhance solubility and influence binding interactions.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-13-8-14(2)10-15(9-13)23-18(28)11-26-12-22-20-19(21(26)29)24-25-27(20)16-4-6-17(30-3)7-5-16/h4-10,12H,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHJAFIWPQBETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the substituted phenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reaction conditions, continuous flow reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity, fluorescence, or mechanical strength.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound may improve aqueous solubility compared to the electron-withdrawing 2-chlorophenyl group in .

NMR Analysis (Referencing ):

  • Regions of Variability : In analogous triazolo-pyrimidines, NMR chemical shifts in positions 29–36 (region B) and 39–44 (region A) are highly sensitive to substituent changes, as seen in comparisons between Rapa and compounds 1/7 . For the target compound, the 4-methoxyphenyl group would likely cause distinct shifts in these regions compared to benzyl or furan derivatives.
  • Synthetic Routes : Similar to , the target compound was likely synthesized via nucleophilic substitution or coupling reactions using cesium carbonate/DMF, with yields influenced by steric and electronic effects of substituents .

Pharmacokinetic and ADMET Considerations

  • LogP and Solubility : The 4-methoxyphenyl group in the target compound may lower LogP compared to benzyl or chlorophenyl analogs, enhancing bioavailability .
  • Metabolic Stability : Methyl and methoxy groups are generally resistant to oxidative metabolism, suggesting improved half-life over furan-containing derivatives, which are prone to metabolic oxidation .

Biological Activity

N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure

The compound features a complex structure that includes a triazolo-pyrimidine moiety and a substituted acetamide group. The presence of the methoxyphenyl and dimethylphenyl groups may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to triazolo-pyrimidines. In vitro assays conducted at the National Cancer Institute (NCI) evaluated the effectiveness of various derivatives against a panel of 60 cancer cell lines. The findings indicated that compounds similar to this compound exhibited promising antitumor activity against several types of cancer cells including leukemia and breast cancer .

Table 1: Summary of Anticancer Activity

CompoundCell Line Tested% Growth InhibitionIC50 (µM)
2dCCRF-CEM (Leukemia)44.59%Not specified
3aMDA-MB-468 (Breast)HighNot specified
NCI PanelVariousVariesNot specified

The mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells and inhibit cell proliferation through various biochemical pathways.

Other Biological Activities

In addition to anticancer properties, related compounds have shown antioxidant and anti-diabetic effects. For instance:

  • Compounds with similar structures demonstrated significant antioxidant activity with IC50 values indicating effective free radical scavenging capabilities .
  • Anti-diabetic activity was observed in some derivatives when tested in vivo using streptozotocin-induced diabetic models .

Case Studies

One notable study synthesized a series of triazole-containing thiadiazine derivatives and evaluated their biological activities. Among these compounds, some demonstrated significant anticancer activity across multiple cell lines while also exhibiting antioxidant properties . This suggests that structural modifications can enhance the biological efficacy of related compounds.

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